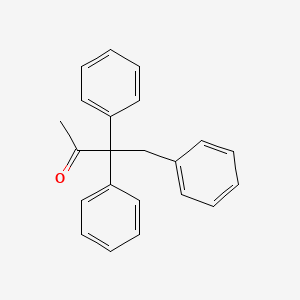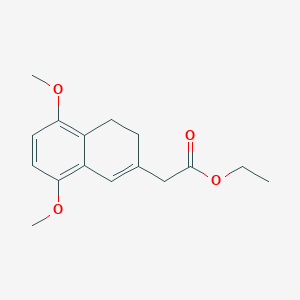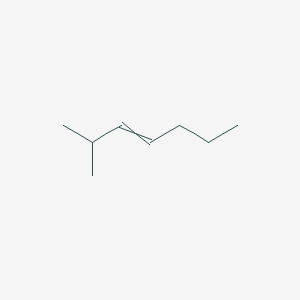
3,3,4-Triphenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4-Triphenylbutan-2-one is an organic compound with the molecular formula C22H20O It is a ketone characterized by the presence of three phenyl groups attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Triphenylbutan-2-one typically involves the reaction of benzyl chloride with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by a condensation reaction to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can enhance the yield and purity of the compound. Industrial production methods may also involve the use of alternative starting materials and reaction pathways to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4-Triphenylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,3,4-Triphenylbutan-2-ol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid, with the reactions conducted under controlled temperatures to prevent over-substitution.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,4-Triphenylbutan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,3,4-Triphenylbutan-2-one involves its interaction with various molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenylbutan-2-one: Lacks one phenyl group compared to 3,3,4-Triphenylbutan-2-one, resulting in different chemical properties and reactivity.
4-Phenylbutan-2-one: Contains only one phenyl group, making it less sterically hindered and more reactive in certain reactions.
Benzylacetone: A simpler ketone with a single phenyl group, used in different applications due to its distinct properties.
Uniqueness
This compound is unique due to the presence of three phenyl groups, which provide significant steric hindrance and influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.
Eigenschaften
CAS-Nummer |
5350-79-8 |
|---|---|
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3,3,4-triphenylbutan-2-one |
InChI |
InChI=1S/C22H20O/c1-18(23)22(20-13-7-3-8-14-20,21-15-9-4-10-16-21)17-19-11-5-2-6-12-19/h2-16H,17H2,1H3 |
InChI-Schlüssel |
GYDDACBLWFSXOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)

![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)


